molecular formula C13H8BrCl2NO2 B8746797 5-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide CAS No. 6137-51-5

5-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

Cat. No. B8746797
CAS RN: 6137-51-5
M. Wt: 361.0 g/mol
InChI Key: XMAIDWHCDPJOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide is a useful research compound. Its molecular formula is C13H8BrCl2NO2 and its molecular weight is 361.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6137-51-5

Product Name

5-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

Molecular Formula

C13H8BrCl2NO2

Molecular Weight

361.0 g/mol

IUPAC Name

5-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8BrCl2NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19)

InChI Key

XMAIDWHCDPJOBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using 5-bromosalicylic acid and 3,4-dichloroaniline as the raw materials, the same operation as the example 16 gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58.2%

Synthesis routes and methods II

Procedure details

A slurry of 5-bromosalicylic acid (15 g, 69 mmol) and 3,4-dichloroaniline (19.85 g, 73 mmol) and phosphorous trichloride (4.74 g 34.5 mmol) in 300 ml of chlorobenzene was refluxed for 3 hr. The hot solution was filtered through a glasswool plug and allowed to stand at room temperature for 18 hr. The crystals which deposited were collected by filtration and washed with fresh chlorobenzene and then methylene chloride to give after drying 19 g (76%) of product mp 230-233°. HPLC tr 19.25 min (Vydac HS5215 C18 ODS, 2.1×150 mm, 0.2 mL/min, gradient, A: water−0.1% trifluoroacetic acid B: acetonitrile−0.1% trifluoroacetic acid, 90-10% A during 20 min, UV detection at 214 nm). Recrystallization from chlorobenzene and then acetone gave 11.5 g of crystals, mp 237-2380°. The structure was verified by X-ray crystallography.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.85 g
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.